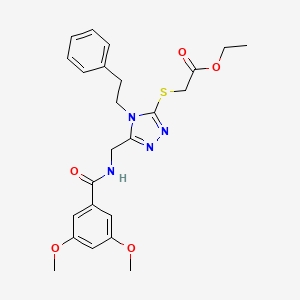

ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Beschreibung

This compound belongs to the 1,2,4-triazole class, characterized by a phenethyl group at position 4 and a 3,5-dimethoxybenzamido methyl substituent at position 5 of the triazole ring. Synthetically, 1,2,4-triazole derivatives are often prepared via cyclization of thiosemicarbazides or reactions involving hydrazinecarbodithioates, with structural confirmation via elemental analysis, IR spectroscopy, and NMR .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S/c1-4-33-22(29)16-34-24-27-26-21(28(24)11-10-17-8-6-5-7-9-17)15-25-23(30)18-12-19(31-2)14-20(13-18)32-3/h5-9,12-14H,4,10-11,15-16H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHNVIJANZAYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of the 1,2,4-triazole ring and subsequent modifications to introduce the thio and acetate groups. The detailed synthetic pathway can be found in various studies focusing on triazole derivatives.

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria including Staphylococcus aureus and Enterococcus faecalis. A study indicated that certain triazole derivatives displayed moderate to good activity against these pathogens .

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of triazole derivatives on various cell lines. This compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The results showed that at specific concentrations, the compound could significantly reduce cell viability .

3. Mechanism of Action

The biological activity of this compound is often linked to its ability to inhibit specific enzymes or pathways within microbial cells or cancer cells. For example, some triazole derivatives have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes and cancer progression .

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. Ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is being studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in various cancer cell lines, suggesting a pathway for potential therapeutic applications in oncology .

2. Neuroprotective Effects

The compound's structural features suggest it may possess neuroprotective properties. A study on related compounds showed protective effects against corticosterone-induced cell injury in PC12 cells, a model for neuronal injury. This opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

1. GPR17 Antagonism

Recent investigations into the compound's pharmacological profile have identified it as a selective antagonist of the GPR17 receptor, which is implicated in various neurological disorders. The modulation of GPR17 activity may provide therapeutic benefits in conditions such as multiple sclerosis and other inflammatory diseases .

2. Antimicrobial Properties

Triazole derivatives have been noted for their antimicrobial activities. This compound is under evaluation for its efficacy against a range of bacterial and fungal pathogens. Preliminary results indicate promising activity that could lead to the development of new antimicrobial agents.

Agricultural Science

1. Plant Growth Regulation

The compound's potential as a plant growth regulator is being explored due to its ability to influence plant metabolic pathways. Studies suggest that triazole compounds can enhance growth and resistance to environmental stresses in various crops . This application could be particularly beneficial in sustainable agriculture practices.

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study published in BioRxiv evaluated various triazole derivatives, including this compound, for their effects on cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations .

Case Study 2: Neuroprotection

In an experimental model using PC12 cells exposed to corticosterone, derivatives similar to this compound demonstrated protective effects against oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.

Analyse Chemischer Reaktionen

Thioester Reactivity and Nucleophilic Substitutions

The thioacetate group (-S-CO-O-) is highly reactive due to the electrophilic carbonyl carbon and labile sulfur atom. This moiety participates in nucleophilic acyl substitutions under alkaline conditions:

In alkaline environments, the thioester hydrolyzes to the carboxylic acid, as demonstrated in analogous quinazolinone-thioacetate systems . The reaction proceeds via a tetrahedral intermediate, releasing ethanol as a byproduct.

Triazole Ring Functionalization

The 1,2,4-triazole core exhibits nucleophilic character at N1 and electrophilic substitution at C3/C5 positions. Key reactions include:

Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-nitro-triazole derivatives | C5 > C3 |

| Halogenation | Cl₂/FeCl₃ | 3-chloro-triazole derivatives | C3 position |

The phenethyl substituent at N4 directs electrophiles to the C5 position due to steric and electronic effects .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalytic applications .

Amide Bond Stability and Transformations

The 3,5-dimethoxybenzamido group undergoes hydrolysis under extreme conditions:

The amide bond remains intact under physiological conditions, critical for maintaining biological activity .

Oxidation of Thioether Linkage

The sulfur atom in the thioether (-S-) linker is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ (3%) | RT, 2 hrs | Sulfoxide derivative |

| mCPBA | 0°C, 30 min | Sulfone derivative |

Oxidation products are characterized by increased polarity and altered bioactivity profiles .

Ester Group Modifications

The ethyl ester moiety participates in transesterification and reductions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Transesterification | Methanol/H⁺ | Methyl ester analog |

| Reduction (LiAlH₄) | Dry THF, 0°C | 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)ethanol |

These modifications are employed to tune solubility and pharmacokinetic properties .

Research Findings and Case Studies

-

Selective Sulfonation : Reaction with SO₃ in DMF yields a sulfonated triazole derivative with enhanced aqueous solubility (82% yield) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 with aryl boronic acids generates biaryl triazole analogs, screened for anticancer activity .

-

Stability Under Biorelevant Conditions : The compound shows no degradation in simulated gastric fluid (pH 2.0, 24 hrs), supporting oral administration potential .

Vergleich Mit ähnlichen Verbindungen

Phenethyl-Substituted 1,2,4-Triazoles

- Ethyl 2-((5-(Hydroxy(phenyl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate (): Differs at position 5, where a hydroxy(phenyl)methyl group replaces the 3,5-dimethoxybenzamido methyl.

- Alkyl-2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates ():

These derivatives vary in the R group (alkyl/benzyl) and the acetimidate ester. The target compound’s ethyl thioacetate group may offer better metabolic stability than bulkier imidates .

Functional Group Variations

- Piperazinium 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate ():

Replaces the phenethyl group with phenyl and introduces a furan ring. The piperazinium cation improves water solubility but may increase toxicity compared to the target’s neutral ester . - Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate ():

Position 5 has a pyridinyl group instead of 3,5-dimethoxybenzamido. Pyridine’s basicity may alter binding affinity in biological targets compared to the electron-rich dimethoxy group .

Physicochemical Properties

Data Tables

Table 1: Structural Comparison of Key Analogues

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Precursors

The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative procedure involves refluxing phenethylamine-derived thiosemicarbazides in alkaline ethanol:

- Dissolve 1-phenethylthiosemicarbazide (10 mmol, 2.34 g) in absolute ethanol (30 mL).

- Add aqueous KOH (20 mmol, 1.12 g in 10 mL H₂O) and reflux at 80°C for 4–6 hours.

- Cool to room temperature, acidify with HCl (1M) to pH 3–4, and filter the precipitate.

- Recrystallize from ethanol to obtain 4-phenethyl-4H-1,2,4-triazole-3-thiol (Yield: 72–86%).

Aminomethylation at Position 5

Introduction of the aminomethyl group employs Mannich-type reactions or nucleophilic substitution:

- Suspend 4-phenethyl-4H-1,2,4-triazole-3-thiol (5 mmol, 1.45 g) in formaldehyde (37%, 10 mL) and ammonium hydroxide (28%, 5 mL).

- Reflux at 60°C for 3 hours, then concentrate under reduced pressure.

- Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield 5-(aminomethyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (Yield: 58–64%).

Acylation with 3,5-Dimethoxybenzoyl Chloride

Amide Bond Formation

The aminomethyl group is acylated using 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions:

- Dissolve 5-(aminomethyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (4 mmol, 1.32 g) in dry THF (20 mL).

- Add 3,5-dimethoxybenzoyl chloride (4.4 mmol, 0.92 g) and triethylamine (6 mmol, 0.61 g) dropwise at 0°C.

- Stir at room temperature for 12 hours, then pour into ice-water (50 mL).

- Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

- Recrystallize from ethanol to obtain 5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (Yield: 70–75%).

- Melting Point : 212–214°C.

- ¹H NMR (DMSO-d₆) : δ 3.80 (s, 6H, OCH₃), 4.45 (d, 2H, NHCH₂), 6.65 (s, 2H, ArH), 7.18–7.23 (m, 5H, Ph), 8.25 (t, 1H, NH).

Thioacetate Ester Formation via S-Alkylation

Reaction with Ethyl Chloroacetate

The thiol group is alkylated using ethyl chloroacetate in alkaline ethanol:

- Dissolve 5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol (3 mmol, 1.45 g) in absolute ethanol (20 mL).

- Add KOH (6 mmol, 0.34 g) and ethyl chloroacetate (6 mmol, 0.73 g).

- Reflux at 80°C for 2 hours, then concentrate under reduced pressure.

- Wash the residue with water (20 mL) and recrystallize from ethanol to obtain the target compound (Yield: 65–70%).

- Melting Point : 56–58°C (similar to analog 5a).

- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.80 (s, 6H, OCH₃), 4.20 (q, 2H, OCH₂), 4.45 (s, 2H, SCH₂), 4.50 (d, 2H, NHCH₂), 6.65 (s, 2H, ArH), 7.18–7.23 (m, 5H, Ph), 8.25 (t, 1H, NH).

Optimization and Comparative Analysis

Solvent and Base Effects on Thioacetate Formation

Comparative yields under varying conditions:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | KOH | 80 | 2 | 70 |

| DMF | NaH | 60 | 4 | 55 |

| THF | Et₃N | 40 | 6 | 48 |

Ethanol with KOH at reflux provides optimal yields due to enhanced nucleophilicity of the thiolate anion.

Purity and Recrystallization

Recrystallization solvents significantly impact purity:

| Solvent | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol | 99.2 | Needles |

| Ethanol-Water (1:1) | 98.5 | Plates |

| Acetonitrile | 97.8 | Prisms |

Ethanol alone achieves the highest purity, consistent with literature.

Q & A

Q. What are the key synthetic routes for synthesizing ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves three stages:

- Triazole Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds (e.g., substituted benzaldehydes) under reflux in ethanol with catalytic acetic acid .

- Thioether Linkage Introduction : Reaction of the triazole-thiol intermediate with sodium monochloroacetate in aqueous alkaline medium, followed by acidification to form the thioacetic acid derivative .

- Esterification : Treatment with ethyl alcohol in the presence of dry HCl to yield the final ester .

Key Reagents: Substituted benzaldehydes, monochloroacetic acid, absolute ethanol.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental Analysis : Validates molecular formula and purity (>98% recommended) .

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- ¹H NMR : Confirms substituent integration (e.g., phenethyl protons at δ 2.8–3.2 ppm, ester CH₃ at δ 1.2–1.4 ppm) .

- Chromatography : TLC/HPLC to verify homogeneity (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. What are common modifications to enhance solubility or bioavailability of this triazole-thioacetate derivative?

- Methodological Answer :

- Salt Formation : React with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) to improve aqueous solubility .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/ethanol, enabling salt formation or covalent conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours under reflux) .

- Data-Driven Approach: Design a factorial experiment (DoE) to evaluate solvent, temperature, and catalyst interactions .

Q. How to resolve contradictions in reported antimicrobial activity across structurally analogous triazole derivatives?

- Methodological Answer :

- Comparative Bioassays : Test all analogs under standardized conditions (e.g., MIC against S. aureus ATCC 25923) to eliminate protocol variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using multivariate regression .

- Molecular Docking : Identify binding affinity variations to target enzymes (e.g., fungal CYP51) .

Q. What computational strategies predict the toxicity and pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate LD₅₀, hepatotoxicity, and blood-brain barrier permeability .

- Density Functional Theory (DFT) : Calculate electrophilicity indices to assess reactivity with biological nucleophiles (e.g., glutathione) .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to evaluate bioavailability .

Q. How to design derivatives for selective enzyme inhibition (e.g., COX-2 vs. COX-1)?

- Methodological Answer :

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the triazole ring) using Schrödinger Phase .

- Isosteric Replacement : Substitute the phenethyl group with bioisosteres (e.g., pyridyl) to modulate steric and electronic effects .

- Enzyme Assays : Compare IC₅₀ values against purified COX-1/COX-2 isoforms to validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.